molecular formula C16H16ClNO2 B2605323 N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide CAS No. 304889-05-2

N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide

Cat. No.: B2605323
CAS No.: 304889-05-2
M. Wt: 289.76
InChI Key: KDOCSPIJNSLVTM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide is a propanamide derivative featuring a 3-chloro-2-methylphenyl substituent on the amide nitrogen and a phenoxy group at the 3-position of the propanamide chain. Propanamide derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science, with substituents critically influencing their behavior .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-12-14(17)8-5-9-15(12)18-16(19)10-11-20-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOCSPIJNSLVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide typically involves the reaction of 3-chloro-2-methylaniline with 3-phenoxypropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: For industrial-scale production, the synthesis may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide exerts its effects involves the interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide Not explicitly provided 3-phenoxy, 3-chloro-2-methylphenyl Hypothesized agrochemical/pharma use N/A
N-(3-chloro-2-methylphenyl)-2-[(2-methylpropyl)amino]propanamide·HCl C₁₄H₂₂Cl₂N₂O 2-(2-methylpropyl)amino, 3-chloro-2-methylphenyl Higher polarity due to amino group; potential solubility in polar solvents
3-Chloro-N-ethyl-N-(2-methylphenyl)propanamide C₁₂H₁₅ClNO Ethyl, 2-methylphenyl Likely lower solubility than target due to hydrophobic substituents
N-(3-chlorophenyl)-2-(2-methylphenoxy)propanamide C₁₆H₁₆ClNO₂ 2-methylphenoxy, 3-chlorophenyl Steric hindrance from methylphenoxy may reduce receptor binding
  • Electronic and Steric Effects: The phenoxy group in the target compound (electron-rich due to oxygen) contrasts with amino (e.g., ) or alkyl groups (e.g., ), which alter electron density and steric bulk.

Biological Activity

N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide is a synthetic compound that has attracted attention in biological research due to its potential as an enzyme inhibitor and its therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide features a phenoxy group and a chloro-substituted aromatic ring, which contribute to its lipophilicity and interaction with biological targets. The compound can be synthesized through the reaction of 3-chloro-2-methylaniline with 3-phenoxypropanoic acid, typically using coupling agents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane .

Target Enzymes

The compound is primarily studied for its inhibitory effects on specific enzymes. It has shown potential activity against:

  • Enoyl-[acyl-carrier-protein] reductase [NADH] : This enzyme is crucial in the fatty acid synthesis pathway, particularly in Mycobacterium tuberculosis, suggesting that N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide may inhibit the growth of this pathogen by disrupting fatty acid biosynthesis .

Biochemical Pathways

The inhibition of enoyl-acyl carrier protein reductase can lead to significant alterations in lipid metabolism within bacterial cells, which is essential for their survival and virulence .

Antimicrobial Properties

Research indicates that N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide exhibits antimicrobial activity, particularly against Mycobacterium tuberculosis. This effect is attributed to its ability to inhibit key enzymatic pathways necessary for bacterial growth .

Anti-inflammatory Potential

The compound is also being investigated for its anti-inflammatory properties. Its structural characteristics allow it to interact with various biological targets that modulate inflammatory responses. Preliminary studies suggest that it may serve as a candidate for developing new anti-inflammatory drugs .

Case Studies and Research Findings

  • Inhibition of Mycobacterium tuberculosis :
    • A study demonstrated that similar compounds targeting enoyl-acyl carrier protein reductase effectively reduced the viability of Mycobacterium tuberculosis in vitro. The findings suggest that N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide could have similar effects, warranting further investigation into its therapeutic potential .
  • Synthesis and Biological Evaluation :
    • In a synthetic chemistry study, derivatives of N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide were evaluated for their biological activities. Compounds with similar structures exhibited varying degrees of enzyme inhibition, highlighting the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineStructureAntimicrobial and anti-inflammatory
N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamideStructureEnzyme inhibition and potential therapeutic applications

This table illustrates how structural variations influence biological activity among compounds related to N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide.

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